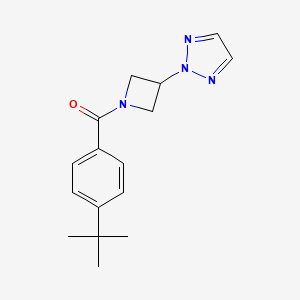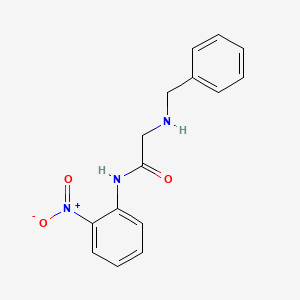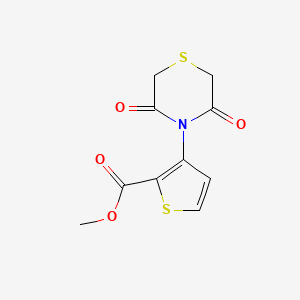
1,2,3,4,5,6-Hexahydrophenanthridin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5,6-Hexahydrophenanthridin-6-one is a chemical compound with the molecular formula C13H13NO . It has a molecular weight of 199.25 . The compound is typically stored at room temperature and is available in powder form .
Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a melting point of 253-255°C . Unfortunately, the boiling point was not available in the search results .Scientific Research Applications
1,2,3,4,5,6-Hexahydrophenanthridin-6-one has a wide range of scientific research applications. It has been used to study the effects of oxidative stress on cells, as well as the effects of environmental toxins on the nervous system. It has also been used to study the effects of drugs on the brain, as well as the effects of hormones on behavior. In addition, this compound has been used in the study of cancer, diabetes, and Alzheimer's disease.
Mechanism of Action
Biochemical Pathways
As research progresses, it is expected that the compound’s influence on various biochemical pathways and their downstream effects will be identified .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,2,3,4,5,6-Hexahydrophenanthridin-6-one are not yet fully understood. These properties are crucial in determining the bioavailability of the compound. Future studies will likely focus on these aspects to understand how the compound is absorbed, distributed, metabolized, and excreted in the body .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, these effects will be identified and characterized, providing valuable information about the compound’s potential therapeutic applications .
Advantages and Limitations for Lab Experiments
1,2,3,4,5,6-Hexahydrophenanthridin-6-one has several advantages for lab experiments. It is relatively easy to synthesize and is relatively inexpensive. In addition, it has a wide range of scientific research applications, making it a useful tool for studying a variety of biological systems. However, there are also some limitations to using this compound in lab experiments. It is highly reactive, and so must be handled with care. In addition, it can be toxic if ingested, and so must be handled with caution.
Future Directions
There are a number of potential future directions for research into 1,2,3,4,5,6-Hexahydrophenanthridin-6-one. One potential direction is to further investigate its biochemical and physiological effects. This could include exploring its effects on different cell types, as well as its effects on different diseases. Another potential direction is to further explore its potential applications in drug development. This could include exploring its potential as an anti-cancer agent, as well as its potential as an anti-inflammatory agent. Finally, further research could be conducted into its potential as a neuroprotective agent, as well as its potential as an antioxidant.
Synthesis Methods
1,2,3,4,5,6-Hexahydrophenanthridin-6-one can be synthesized using a variety of methods, such as the Williamson ether synthesis and the Ullmann reaction. The Williamson ether synthesis involves the reaction of an alkyl halide with an alkoxide ion, resulting in the formation of an ether. The Ullmann reaction involves the coupling of two aromatic compounds in the presence of a copper catalyst. Both of these methods are relatively simple and efficient, and can be used to produce this compound in high yields.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The associated precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely .
properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-phenanthridin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c15-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)14-13/h1-2,5,7H,3-4,6,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEGERRPLBTERS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Oxo-N-[4-(2-oxoazetidin-1-yl)phenyl]-2,7-diazaspiro[4.4]nonane-2-carboxamide](/img/structure/B2854043.png)

![(3As,6aR)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-3a-carboxylic acid](/img/structure/B2854045.png)
![5-isopropyl-N-(2-methoxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2854047.png)

![N-[(2-methyl-4-thiazolyl)methyl]-4-phenoxybenzenesulfonamide](/img/structure/B2854049.png)

![2-(4-ethoxyphenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2854053.png)
![3,4-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2854054.png)


